![molecular formula C20H16N2O6 B3005323 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-42-9](/img/structure/B3005323.png)

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

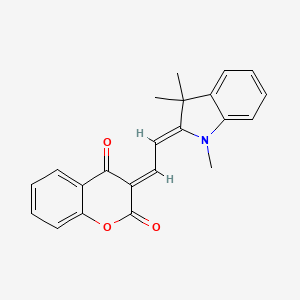

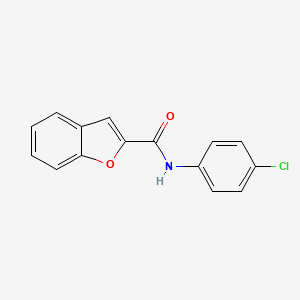

The compound “2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” is an organic compound . It is related to “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride”, which is a light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the molecule “(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide” has been synthesized by the Schiff base method . A single crystal of this compound was grown by the slow evaporation technique .Molecular Structure Analysis

The molecular structure of related compounds has been studied . For example, the crystal structure of “2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” has been reported .Chemical Reactions Analysis

The chemical reactions involving related compounds have been investigated . Quantum chemical studies have been performed to understand the vibrational frequency of “(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide” at the ground state structure .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For example, “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” has a molecular weight of 217.65 and is stored in a refrigerator .Applications De Recherche Scientifique

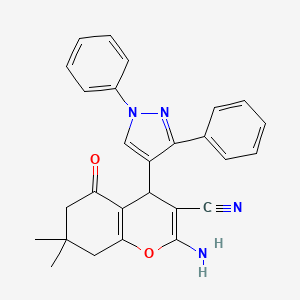

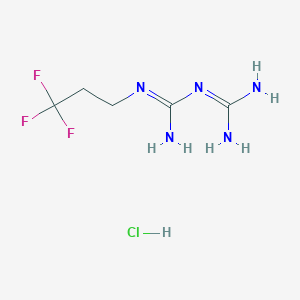

Anticancer Activity

Compounds with benzo[d][1,3]dioxol-5-yl groups have shown potential in enhancing anticancer activity. For example, when combined with doxorubicin, they improved the anticancer activity against human colorectal carcinoma cells .

Apoptosis Induction

These compounds may induce apoptosis and cause cell cycle arrest in cancer cells, suggesting a potential role as antitumor agents .

Heavy Metal Detection

Benzo[d][1,3]dioxol-5-yl derivatives have been used for the detection of carcinogenic heavy metals like lead (Pb 2+), indicating their application in environmental monitoring .

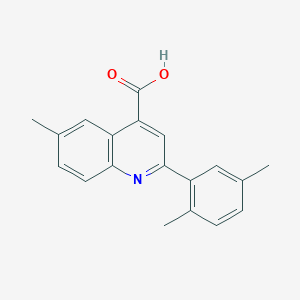

Spectroscopic Studies

They have been subject to spectroscopic and computational studies to evaluate their properties, which could be useful in material science .

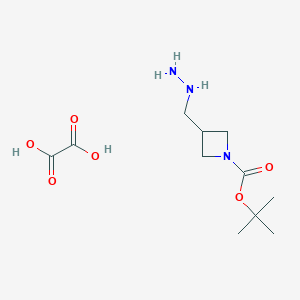

Synthesis Processes

Research has been conducted on developing synthesis processes for benzo[d][1,3]dioxol-5-yl-containing compounds, which could be relevant for chemical manufacturing .

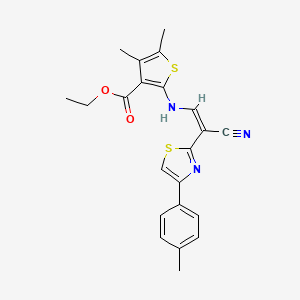

Structure–Activity Relationship Studies

Studies on similar compounds have led to insights into structure–activity relationships, which are crucial for drug design and development .

Safety And Hazards

Orientations Futures

Future directions for the study of these compounds could involve further exploration of their synthesis, characterization, and applications . For instance, the nonlinear optical properties of “(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide” were studied, indicating promising applications in this area .

Propriétés

IUPAC Name |

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c1-12(23)16-9-14(15-4-2-3-7-22(15)16)20(25)26-10-19(24)21-13-5-6-17-18(8-13)28-11-27-17/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJMOGLFJFKNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B3005249.png)

![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)

![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B3005255.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)

![5-Fluoro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B3005257.png)

![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)